molecular formula C17H18O3 B14464795 Bis(2-phenylethyl) carbonate CAS No. 67879-62-3

Bis(2-phenylethyl) carbonate

Cat. No.: B14464795
CAS No.: 67879-62-3
M. Wt: 270.32 g/mol
InChI Key: KPTHKGHRNZMEAM-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two phenylethyl groups attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2C6H5CH2CH2OH+COCl2(C6H5CH2CH2)2CO3+2HCl2 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2)_2\text{CO}_3 + 2 \text{HCl} 2C6​H5​CH2​CH2​OH+COCl2​→(C6​H5​CH2​CH2​)2​CO3​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.

    Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as titanium alkoxides.

    Reduction: Lithium aluminum hydride, ether solvents.

Major Products

    Hydrolysis: Phenylethyl alcohol, carbon dioxide.

    Transesterification: New carbonates, phenylethyl alcohol.

    Reduction: Phenylethyl alcohol.

Scientific Research Applications

Bis(2-phenylethyl) carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.

    Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.

    Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.

Mechanism of Action

The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl Carbonate: Similar in structure but with phenyl groups instead of phenylethyl groups.

    Dimethyl Carbonate: A simpler carbonate with methyl groups.

    Bis(methyl salicyl) Carbonate: An activated carbonate with methyl salicyl groups.

Uniqueness

Bis(2-phenylethyl) carbonate is unique due to the presence of phenylethyl groups, which impart specific reactivity and properties to the compound. This makes it suitable for applications where other carbonates may not be as effective, such as in the synthesis of certain pharmaceuticals and advanced materials.

Properties

CAS No.

67879-62-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

bis(2-phenylethyl) carbonate

InChI

InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

KPTHKGHRNZMEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2

Origin of Product

United States

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